Ethyl 5-{[(3-bromo-4-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate
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Overview
Description
ETHYL 5-(3-BROMO-4-METHOXYBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a bromine atom, a methoxy group, and a morpholine ring, which contribute to its distinct chemical properties.
Preparation Methods
The synthesis of ETHYL 5-(3-BROMO-4-METHOXYBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route may include the following steps:
Bromination: Introduction of the bromine atom to the benzene ring.
Methoxylation: Addition of the methoxy group to the benzene ring.
Amidation: Formation of the benzamido group through a reaction with an amine.
Morpholine Introduction: Incorporation of the morpholine ring into the structure.
Esterification: Formation of the ethyl ester group.
Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
ETHYL 5-(3-BROMO-4-METHOXYBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, such as reducing the bromine atom to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
ETHYL 5-(3-BROMO-4-METHOXYBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 5-(3-BROMO-4-METHOXYBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups may contribute to its binding affinity to certain enzymes or receptors, while the morpholine ring can enhance its solubility and bioavailability. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
ETHYL 5-(3-BROMO-4-METHOXYBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE can be compared with similar compounds such as:
Methyl 3-(3-bromo-4-methoxybenzamido)-4-(morpholin-4-yl)benzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 5-(3-chloro-4-methoxybenzamido)-2-(morpholin-4-yl)benzoate: Similar structure but with a chlorine atom instead of a bromine atom.
Ethyl 5-(3-bromo-4-hydroxybenzamido)-2-(morpholin-4-yl)benzoate: Similar structure but with a hydroxy group instead of a methoxy group.
Properties
Molecular Formula |
C21H23BrN2O5 |
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Molecular Weight |
463.3 g/mol |
IUPAC Name |
ethyl 5-[(3-bromo-4-methoxybenzoyl)amino]-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C21H23BrN2O5/c1-3-29-21(26)16-13-15(5-6-18(16)24-8-10-28-11-9-24)23-20(25)14-4-7-19(27-2)17(22)12-14/h4-7,12-13H,3,8-11H2,1-2H3,(H,23,25) |
InChI Key |
QYUFEWPQMGCSLC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC(=C(C=C2)OC)Br)N3CCOCC3 |
Origin of Product |
United States |
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